molecular formula C14H17I2NO5 B558194 Boc-3,5-diiodo-L-tyrosine CAS No. 62129-53-7

Boc-3,5-diiodo-L-tyrosine

Cat. No. B558194
CAS RN: 62129-53-7
M. Wt: 533,09 g/mole
InChI Key: CTUIJSMDTYBOLW-JTQLQIEISA-N
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Description

Boc-3,5-diiodo-L-tyrosine is a compound that plays a pivotal role in the synthesis and regulation of thyroid hormones. Its applications extend to studying diverse thyroid disorders, including hyperthyroidism and goiter .


Synthesis Analysis

The synthesis of Boc-3,5-diiodo-L-tyrosine involves a Chan-Lam coupling reaction using triisopropyl silyl ether protected boronic acid and Boc-protected 3,5-diiodo-L-tyrosine methyl ester . Another method involves the use of Di-tert-butyl dicarbonate and 3,5-Diiodo-L-tyrosine dihydrate .


Molecular Structure Analysis

The molecular formula of Boc-3,5-diiodo-L-tyrosine is C14H17I2NO5 . The structure of this compound can be found in various databases such as PubChem .


Chemical Reactions Analysis

Boc-3,5-diiodo-L-tyrosine is used in the synthesis of peptides and peptide fragments . It is also used in the synthesis of Boc-3,5-diiodo-L-tyrosine hydroxysuccinimide ester .


Physical And Chemical Properties Analysis

Boc-3,5-diiodo-L-tyrosine is a white to off-white solid with a melting point of 168 - 171 °C . Its molecular weight is 533.33 .

Scientific Research Applications

Organic Chemistry

  • Application : 3,5-Diiodo-L-tyrosine is used in the synthesis of biologically active compounds .
  • Method : L-Tyrosine is iodinated by 2,4,6,8-tetraiodoglycoluril under solvent-free grinding in the presence of a catalytic amount of acetic acid to give l-3,5-diodothyrosine .

Biochemistry

  • Application : 3,5-Diiodo-L-tyrosine is used as a substrate for the assay of halogenated tyrosine and thyroid hormone aminotransferase .

Peptide Synthesis

  • Application : Boc-3,5-diiodo-L-tyrosine N-hydroxysuccinimide ester is a boc-protected amino acid used in the synthesis of peptides and peptide fragments .

Thyroid Hormone Synthesis

  • Application : Diiodotyrosine (DIT) is a precursor in the production of thyroid hormone .
  • Method : DIT is a modulator of the enzyme thyroid peroxidase, which is involved in the production of thyroid hormones . Triiodothyronine is formed when diiodotyrosine is combined with monoiodotyrosine in the colloid of the thyroid follicle . Two molecules of DIT combine to make the thyroid hormone thyroxine .

Studying Thyroid Disorders

  • Application : 3,5-Diiodo-L-tyrosine dihydrate is used to study diverse thyroid disorders, including hyperthyroidism and goiter .

Peptide Synthesis

  • Application : Boc-3,5-diiodo-L-tyrosine N-hydroxysuccinimide ester is used in the synthesis of peptides and peptide fragments, such as analogs of α-factor, the Saccharomyces cerevisiae tridecapeptide mating pheromone .

Safety And Hazards

When handling Boc-3,5-diiodo-L-tyrosine, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

(2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17I2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUIJSMDTYBOLW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17I2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388347
Record name Boc-3,5-diiodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3,5-diiodo-L-tyrosine

CAS RN

62129-53-7
Record name Boc-3,5-diiodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-Tyr(3,5-I2)-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
C Giordano, R Calabretta, C Gallina, V Consalvi… - European journal of …, 1993 - Elsevier
Eight new analogs of l-trans-epoxysuccinyl-l-leucylamido(3-methyl)butane (E-64-c) containing Phe, Tyr, Tyr(1) or Tyr(I 2 ) in place of Leu, were synthesized and tested as inhibitors of …
Number of citations: 14 www.sciencedirect.com
H Arnoštová, Z Kučerová, I Tišlerová, T Trnka… - … of Chromatography A, 2001 - Elsevier
The preparation of affinity sorbents containing immobilized iodinated derivatives of l-tyrosine for the affinity chromatography of porcine pepsin is described. The ligand was coupled …
Number of citations: 31 www.sciencedirect.com
Z Kučerová, M Tichá - Journal of separation science, 2003 - Wiley Online Library
We have chosen aromatic amino acids and their derivatives as ligands for the affinity chromatography of aspartic proteinases (pepsins and pepsinogens). The following ligands were …
J Frýdlová, Z Kučerová, M Tichá - Journal of Chromatography B, 2008 - Elsevier
The interaction of porcine pepsin A with immobilized derivatives of aromatic amino acids was investigated. Divinyl sulfone-activated Sepharose was used to immobilize N-acetyl-l-…
Number of citations: 4 www.sciencedirect.com
J Frýdlová, Z Kučerová, M Tichá - Journal of Chromatography B, 2004 - Elsevier
Affinity chromatography of porcine protease and its zymogen was carried out on immobilized components of specific substrate used for the pepsin determination. For the immobilization …
Number of citations: 20 www.sciencedirect.com
GS Pilzak, RMS Jongejan, T van den Bergh… - Tetrahedron, 2020 - Elsevier
The effects of thyroid hormone metabolites (THMs) other than T3, rT3 and T4 are largely unknown, partially due to the lack of adequate methods. For adequate analysis, internal …
Number of citations: 6 www.sciencedirect.com
CA Ocasio, TS Scanlan - Bioorganic & medicinal chemistry, 2008 - Elsevier
Analogs of the TRα-specific thyromimetic CO23 were synthesized and analyzed in vitro using competitive binding and transactivation assays. Like CO23, all analogs bind to both thyroid …
Number of citations: 22 www.sciencedirect.com
TR Kane, CQ Ly, DE Kelly… - Journal of Combinatorial …, 2004 - ACS Publications
The solid-phase synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxamides employing carboxyl-supported, o-alkylated tyrosine esters in a Pictet−Spengler reaction is described. …
Number of citations: 37 pubs.acs.org
R Liu - 1993 - search.proquest.com
Starting from L-tyrosine, a series of C $\sb2 $ macrocyclic receptors (1, 2, 3 and 4) were synthesized. The solution phase conformations of molecules 1, 2, 3, 4 and their ability to …
Number of citations: 0 search.proquest.com
RM Santen, KM Owens, KC Echague… - Macromolecular …, 2023 - Wiley Online Library
Suzuki‐Miyaura cross‐coupling reactions are used to modify the tyrosine residues on Bombyx mori silkworm silk proteins using a water‐soluble palladium catalyst. First, model …
Number of citations: 0 onlinelibrary.wiley.com

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